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molecular formula C13H13ClN2O2S B8622138 N-(3-Chloro-4-(4-methylpyridin-3-yl)phenyl)methanesulfonamide

N-(3-Chloro-4-(4-methylpyridin-3-yl)phenyl)methanesulfonamide

Cat. No. B8622138
M. Wt: 296.77 g/mol
InChI Key: FWHHUMYIGOBTCC-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

To a solution of Intermediate 27 (0.102 g, 0.466 mmol) and methanesulfonyl chloride (0.043 mL, 0.560 mmol) in DMF (3.26 mL) was added sodium hydride (0.037 g, 0.933 mmol) at room temperature. The reaction mixture was allowed to stir at room temperature for 3 days, then quenched with saturated aqueous NH4Cl solution and diluted with EtOAc. The layers were separated and the aqueous phase was extracted with EtOAc (5×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford a yellow residue, which was further dried under high vacuum. The crude material was dissolved in CH2Cl2 and purified by silica gel chromatography using an ISCO machine (12 g column, 30 mL/min, 0-10% MeOH in CH2Cl2 over 25 min, tr=14 min) to afford the title compound (5.1 mg, 0.016 mmol, 3.54% yield) as a white solid.
Quantity
0.102 g
Type
reactant
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step One
Quantity
0.037 g
Type
reactant
Reaction Step One
Name
Quantity
3.26 mL
Type
solvent
Reaction Step One
Yield
3.54%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[CH3:15])[NH2:5].[CH3:16][S:17](Cl)(=[O:19])=[O:18].[H-].[Na+]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][S:17]([CH3:16])(=[O:19])=[O:18])[CH:6]=[CH:7][C:8]=1[C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0.102 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C=1C=NC=CC1C
Name
Quantity
0.043 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.037 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3.26 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NH4Cl solution
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a yellow residue, which
CUSTOM
Type
CUSTOM
Details
was further dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in CH2Cl2
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
an ISCO machine (12 g column, 30 mL/min, 0-10% MeOH in CH2Cl2 over 25 min, tr=14 min)
Duration
14 min

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC=1C=C(C=CC1C=1C=NC=CC1C)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.016 mmol
AMOUNT: MASS 5.1 mg
YIELD: PERCENTYIELD 3.54%
YIELD: CALCULATEDPERCENTYIELD 3.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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